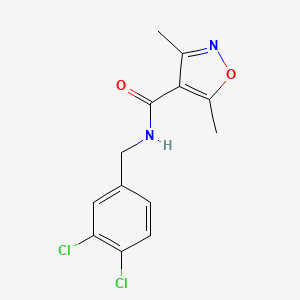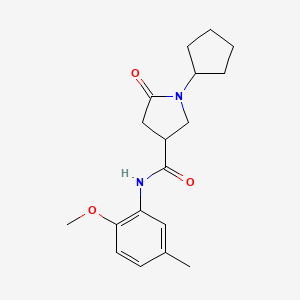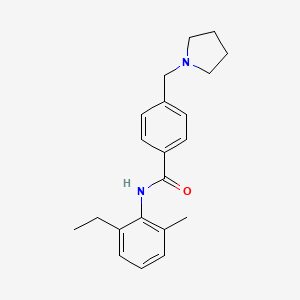
4-(5-bromo-2-hydroxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where precursors like bromobenzyl and fluorophenyl moieties are combined under specific conditions to form the desired oxazolone derivatives. These processes are characterized by reactions such as lithium-bromine exchange, nitration, and cyclization, leading to the formation of compounds with potential biological activities (Boros et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated through techniques like X-ray single crystal determination, revealing configurations and spatial arrangements crucial for their chemical reactivity and interactions. For instance, Schiff bases derived from related reactions have been shown to crystallize in specific space groups, displaying intermolecular hydrogen bonds or weak interactions that influence their stability and reactivity (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
The chemical behavior of oxazol-5(4H)-ones includes their participation in various organic reactions, such as acetylation, methylation, and dehydrocyclization. These reactions modify the compound's structure, potentially altering its physical and chemical properties, and enabling its application in different chemical syntheses (H. Yüksek et al., 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline form can be determined through analytical techniques like thermogravimetric, differential thermal analyses, and crystallography. These properties are essential for understanding the compound's stability, storage conditions, and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are key to determining the compound's potential uses. Studies on related compounds have explored their antibacterial, antifungal, and enzyme inhibition activities, providing insights into their chemical properties and potential therapeutic applications (Mohsen Rezai et al., 2018).
科学的研究の応用
Interactions and Structural Analysis
- A study on 1,2,4-triazole derivatives , including a fluoro derivative, highlighted the synthesis and characterization of these compounds, emphasizing the importance of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are crucial for understanding the structural and electronic properties of such molecules (Shukla et al., 2014).
Anticancer and Antimicrobial Activities
- Research into oxazolone scaffolds synthesized for anticancer applications showed promising results against human cancer cell lines, indicating the potential therapeutic applications of these compounds in cancer treatment (Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds, 2020).
- Another study on 4H-1,2,4-triazol derivatives reported the synthesis of compounds with notable antimicrobial activity, underscoring the versatility of oxazolone derivatives in developing new antimicrobial agents (Kaneria et al., 2016).
特性
IUPAC Name |
(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-5-6-14(20)9(7-10)8-13-16(21)22-15(19-13)11-3-1-2-4-12(11)18/h1-8,20H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSOPXIORTLJJ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=C(C=CC(=C3)Br)O)C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)


![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)
![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)
![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)